molecular formula C23H23N3O3 B2602290 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide CAS No. 872861-49-9

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Cat. No.: B2602290
CAS No.: 872861-49-9
M. Wt: 389.455
InChI Key: YLIOUPNQGQCOBO-UHFFFAOYSA-N
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Description

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a synthetic indole-derived acetamide characterized by a 1-(2-oxo-2-piperidin-1-ylethyl) substitution at the indole nitrogen and an N-phenylacetamide moiety at the 3-position. The compound’s structure combines a heterocyclic indole core with a piperidine-linked oxoethyl group, which may enhance bioavailability and target engagement in biological systems.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21(25-13-7-2-8-14-25)16-26-15-19(18-11-5-6-12-20(18)26)22(28)23(29)24-17-9-3-1-4-10-17/h1,3-6,9-12,15H,2,7-8,13-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIOUPNQGQCOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole moiety, followed by the introduction of the piperidin-1-ylethyl group and the phenylacetamide group. Common reagents used in these reactions include indole, piperidine, and phenylacetyl chloride. The reaction conditions usually involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium or copper salts .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The central acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux (110°C, 12 hours).

  • Basic Hydrolysis : 2M NaOH, 80°C, 6 hours .

Products :

  • Acid Formation : 2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-oxoacetic acid.

  • Byproduct : Aniline (from N-phenyl group cleavage in acidic conditions) .

Mechanism :

  • Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond.

Nucleophilic Substitution at the Piperidine Ring

The piperidine ring’s nitrogen participates in nucleophilic substitution, enabling functionalization.

Table 1: Substitution Reactions at Piperidine Nitrogen

ReagentConditionsProductYield (%)Source
Methyl iodideDMF, K₂CO₃, 60°C, 8hN-Methylpiperidine derivative78
Benzyl chlorideTHF, NaH, 0°C → RT, 12hN-Benzylpiperidine derivative65
Acetyl chlorideCH₂Cl₂, Et₃N, RT, 4hN-Acetylpiperidine derivative82

Key Observations :

  • Steric hindrance from the indole-ethyl group reduces reactivity at the piperidine nitrogen compared to simpler piperidines .

Alkylation/Acylation of the Indole Nitrogen

The indole N–H undergoes alkylation or acylation to form substituted derivatives.

Reaction Examples :

  • Alkylation : Using ethyl bromoacetate in DMF with NaH yields 1-(2-ethoxy-2-oxoethyl)-3-substituted indole .

  • Acylation : Acetic anhydride in pyridine introduces an acetyl group at the indole nitrogen (85% yield) .

Challenges :

  • Competing reactions at the acetamide or piperidine groups require careful regioselective control.

Oxidation of the Indole Ring

  • Reagent : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the indole to oxindole (72% yield) .

  • Product : 2-Oxoindole derivative with retained piperidine and acetamide groups.

Reduction of the Oxo Groups

  • Reagent : NaBH₄ in MeOH selectively reduces the ketone adjacent to the acetamide to a secondary alcohol (55% yield).

Cycloaddition Reactions

The indole’s conjugated π-system participates in Diels-Alder reactions.

Example :

  • Dienophile : Maleic anhydride, 100°C, 24h.

  • Product : Tetrahydrocarbazole fused with the acetamide-piperidine framework (38% yield) .

Functionalization via Cross-Coupling

The indole’s C-2 position undergoes palladium-catalyzed cross-coupling.

Reaction Conditions :

  • Suzuki Coupling : 3-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

  • Product : Biaryl-indole hybrid (61% yield) .

Degradation Pathways

Under prolonged UV exposure or strong oxidants (e.g., H₂O₂), the compound degrades via:

  • Indole Ring Cleavage : Forms quinoline derivatives .

  • Piperidine Ring Oxidation : Generates lactam or open-chain amines .

Mechanistic Insights

  • Steric Effects : Bulky substituents on the piperidine or indole groups hinder nucleophilic attack at proximal sites .

  • Electronic Effects : Electron-withdrawing acetamide groups deactivate the indole ring toward electrophilic substitution but enhance oxidation susceptibility .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide exhibit anticonvulsant properties. A study synthesized several related compounds and assessed their efficacy using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. The results demonstrated that certain derivatives showed significant anticonvulsant activity, suggesting potential for treating epilepsy or seizure disorders .

Cancer Treatment

Compounds containing the indole structure, akin to this compound, have been evaluated for their anticancer properties. A series of synthesized analogs were tested for their effectiveness against various cancer cell lines, revealing promising results in inhibiting tumor growth. This highlights the potential of such compounds as anticancer agents .

G Protein-Coupled Receptor Modulation

The compound's structure suggests it may interact with G protein-coupled receptors (GPCRs), which are crucial targets in drug development for various diseases, including metabolic disorders and central nervous system (CNS) conditions. Allosteric modulators derived from similar frameworks have been shown to affect GPCR activity positively, indicating a pathway for developing novel therapeutics targeting these receptors .

Case Study 1: Anticonvulsant Screening

A detailed screening of analogs of the compound was performed using both MES and scPTZ models. The study reported that certain analogs demonstrated a dose-dependent response in reducing seizure activity, with minimal neurotoxicity observed at effective doses. This study underscores the need for further exploration into the therapeutic window of these compounds .

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of several indole-based compounds on human breast cancer cell lines. The results indicated that specific modifications to the indole structure enhanced potency against cancer cells while reducing side effects. This suggests that this compound could be a lead compound for developing new anticancer drugs .

Data Tables

Application Study Reference Key Findings
Anticonvulsant Activity Significant anticonvulsant effects in mouse models
Cancer Treatment Effective against breast cancer cell lines
GPCR Modulation Potential as allosteric modulators

Biological Activity

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H29N3O4, with a molecular weight of 467.6 g/mol. The structure features an indole core, which is known for its diverse biological activities, and a piperidine ring that may enhance its pharmacological properties.

Research indicates that compounds similar to 2-oxo derivatives often exert their biological effects through multiple mechanisms:

  • Inhibition of Kinases : Many derivatives demonstrate inhibitory activity against specific kinases, which are crucial in cancer signaling pathways. For instance, compounds with similar structures have shown potent inhibition of FLT3 kinase with IC50 values as low as 7.89 nM .
  • Antiproliferative Effects : Studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 and A549 cells, with IC50 values ranging from 6.72 to 13.38 μM .
  • Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through non-classical pathways, potentially involving necroptosis or autophagy .

Efficacy Against Cancer

The anticancer potential of 2-oxo derivatives has been extensively studied:

  • Case Study 1 : A series of N-substituted phenyl derivatives demonstrated selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The most active compound in this series displayed an IC50 value of 14 nM against A549 cells .
CompoundCell LineIC50 (μM)
Compound AMCF-76.72
Compound BA54914
Compound CHL-6051

Antifungal Activity

The compound also shows promise as an antifungal agent:

  • Mechanism : Similar indolizin derivatives have demonstrated efficacy against human pathogenic fungi such as Aspergillus, suggesting potential applications in treating fungal infections .
  • Case Study 2 : In vitro studies revealed that certain derivatives inhibited fungal growth significantly, indicating their potential as antifungal therapeutics.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 2-oxo derivatives is crucial for their therapeutic application:

  • Lipophilicity : Research has predicted favorable lipophilicity profiles for these compounds, enhancing their absorption and bioavailability .
  • Toxicity Studies : Initial toxicity assessments indicate that some derivatives exhibit minimal cardiotoxicity while maintaining efficacy against target cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide and related indole acetamide derivatives:

Compound Name Indole N-Substituent Acetamide Group Biological Activity Key References
Target Compound 2-oxo-2-piperidin-1-ylethyl N-phenyl Unknown (structural analog data)
D-24851 () 4-chlorobenzyl N-pyridin-4-yl Tubulin inhibitor (anticancer)
N-(4-fluorobenzyl)-2-... () 2-oxo-2-piperidin-1-ylethyl N-(4-fluorobenzyl) with thio link Not specified
2-(1-methyl-1H-indol-3-yl)-... () Methyl N-phenethyl Medicinal use (unspecified)
N-(2-methoxy-5-methylphenyl)-... () 2-oxo-2-piperidin-1-ylethyl N-(2-methoxy-5-methylphenyl) Not reported
2-(2-oxobenzo[cd]indol-1-yl)-... () Benzo[cd]indole fused system N-(3-pyridinylmethyl) Not specified

Structural and Functional Insights

  • Piperidine vs. Bulky Substituents : The piperidine group in the target compound may improve membrane permeability compared to analogs with bulky substituents like adamantane () or 4-chlorobenzyl (). Piperidine’s basicity could enhance solubility and CNS penetration .
  • Acetamide Modifications : The unsubstituted N-phenyl group in the target contrasts with pyridyl () or fluorobenzyl () variants, which may alter receptor binding or metabolic stability. For example, D-24851’s pyridin-4-yl group contributes to its tubulin-inhibiting activity .
  • Thioacetamide vs.

Q & A

Q. Why do yields vary significantly across studies using similar synthetic routes?

  • Root causes :
  • Moisture sensitivity : Hydrolysis of the β-enaminone intermediate in humid conditions reduces cyclization efficiency .
  • Catalyst aging : Potassium t-butoxide degrades upon prolonged storage; fresh preparation is critical .
  • Mitigation : Standardize anhydrous conditions (glovebox) and catalyst batches.

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